



Optimizing AMG 193 Dosing for Reduced Toxicity: A Technical Guide

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Compound of Interest		
Compound Name:	ST-193	
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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule of AMG 193 to minimize toxicity while maintaining anti-tumor efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 193 and how does it relate to its toxicity profile?

A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] It selectively targets tumor cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of cancers.[1] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates. AMG 193 preferentially binds to the MTA-bound state of PRMT5, leading to potent inhibition of its enzymatic activity.[1][2] This selective inhibition in cancer cells, while sparing normal tissues with functional MTAP, is designed to create a synthetic lethal effect and a wider therapeutic window.[3][4] This tumor-selective mechanism of action is consistent with the observed lack of clinically significant myelosuppression, a dose-limiting toxicity often seen with first-generation, non-selective PRMT5 inhibitors.[1][3]

Q2: What are the most common toxicities observed with AMG 193 and at what doses do they typically occur?

Troubleshooting & Optimization





A2: The most frequently reported treatment-related adverse events (TRAEs) in the phase I dose-exploration study were primarily gastrointestinal and constitutional. These include nausea, vomiting, and fatigue.[1][5] The majority of these toxicities were low-grade.[1] Dose-limiting toxicities (DLTs) were reported at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[5] The 1600 mg once-daily dose was not tolerated.[1]

Q3: What is the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) of AMG 193?

A3: The maximum tolerated dose (MTD) for AMG 193 was determined to be 1200 mg once daily (o.d.).[5] The ongoing dose-expansion phase of the clinical trial is evaluating the 1200 mg daily dose.[1]

Q4: How does the dosing schedule (once daily vs. twice daily) impact the toxicity profile of AMG 193?

A4: The phase I trial explored both once-daily and twice-daily (b.i.d.) dosing regimens. The 1200 mg dose was also administered as 600 mg twice daily.[1][5] While a direct comparison of toxicity profiles between the 1200 mg o.d. and 600 mg b.i.d. schedules from the provided information is not detailed, the 600 mg b.i.d. schedule was included in the "active and tolerable doses" for efficacy assessment, suggesting an acceptable safety profile.[5] The pharmacokinetic profile, with a half-life of 13 hours, supports the feasibility of once-daily dosing. [1]

Troubleshooting Guide

Issue 1: Managing Nausea and Vomiting

- Problem: Researchers observe significant nausea and vomiting in subjects, potentially leading to dose reductions or discontinuations.
- Troubleshooting Steps:
 - Prophylactic Anti-Emetics: Implement standard anti-emetic management. In the clinical trial, nausea and vomiting were generally manageable and reversible with such interventions.[1]



- Dose Fractionation: Consider exploring a twice-daily dosing schedule (e.g., 600 mg b.i.d. instead of 1200 mg o.d.) to potentially reduce peak drug exposure and associated gastrointestinal side effects.[1][5]
- Food Effect: Preliminary results suggest that food does not significantly alter the exposure to AMG 193.[1] Removing fasting requirements for drug administration may help improve the nausea and vomiting profile.[1]

Issue 2: Monitoring for and Managing Other Dose-Limiting Toxicities

- Problem: Emergence of other DLTs such as fatigue, hypersensitivity reactions, or hypokalemia.[5]
- Troubleshooting Steps:
 - Close Monitoring: Implement regular monitoring of electrolytes (especially potassium) and be vigilant for signs of hypersensitivity reactions.
 - Dose Interruption and Reduction: As per the clinical trial protocol, dose interruptions and reductions were utilized to manage adverse events.[6] For grade 3 or higher toxicities, a temporary hold of AMG 193 administration until resolution, followed by a dose reduction upon re-initiation, is a standard approach.
 - Supportive Care: Provide appropriate supportive care to manage symptoms of fatigue.

Data on Dosing Schedules and Associated Toxicities

Table 1: AMG 193 Dose Escalation and Tolerability in Phase I Trial



Dose Level (once daily)	Tolerability	Key Observations
40 mg - 480 mg	Generally Well-Tolerated	Dose-proportional increase in exposure.[5]
800 mg	Active Dose	Part of the active and tolerable dose range for efficacy assessment.[1][5]
1200 mg	Maximum Tolerated Dose (MTD)	Active dose; being evaluated in the dose-expansion phase. [1][5]
1600 mg	Not Tolerated	Intolerable due to grade 3 nausea and fatigue.[1][6]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with AMG 193 (Dose-Expansion Phase)

Adverse Event	Any Grade (%)	Grade 3 (%)
Nausea	57.5%	4.6%
Vomiting	34.5%	3.4%
Fatigue	25.3%	1.1%

Data from the dose-expansion phase where patients were treated with the 1200 mg daily dose of AMG 193.[1]

Experimental Protocols

Protocol 1: Phase I Dose-Escalation Study Design (NCT05094336)

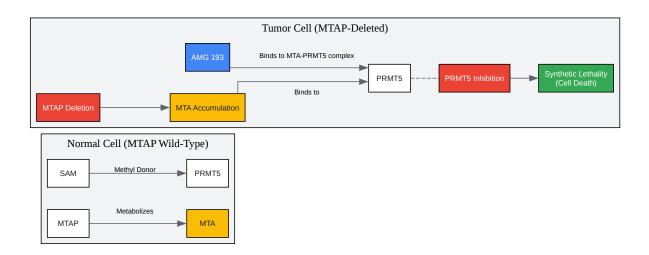
- Study Design: A first-in-human, multicenter, open-label, phase I study in patients with advanced MTAP-deleted solid tumors.[5]
- Dose Escalation: Patients received AMG 193 orally on a continuous 28-day cycle.[5] Doses ranged from 40 mg to 1600 mg once daily, with a 600 mg twice-daily cohort also explored.[1]



[5]

- Primary Objectives: To assess the safety and tolerability of AMG 193 and to determine the MTD.[5]
- Toxicity Assessment: Dose-limiting toxicities were evaluated to determine the MTD.
 Treatment-emergent adverse events were monitored and graded.[5]
- Pharmacokinetics: Blood samples were collected to characterize the pharmacokinetic profile of AMG 193.[5]
- Pharmacodynamics: Target engagement was confirmed by measuring the reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1]

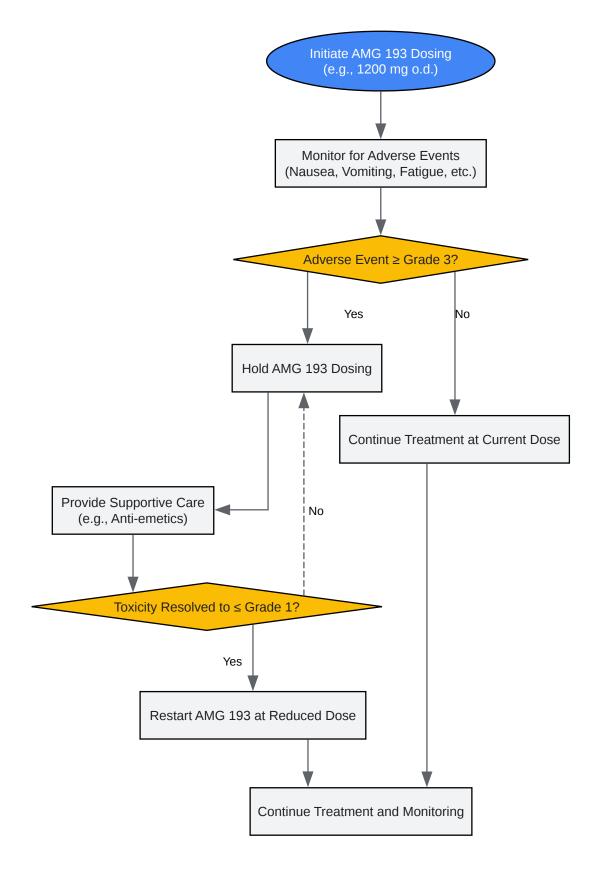
Visualizations



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Caption: Mechanism of action of AMG 193 in MTAP-deleted tumor cells.

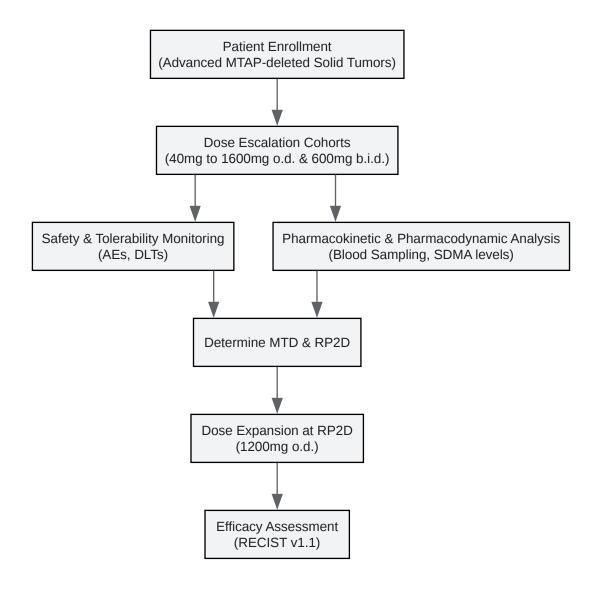




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Caption: Workflow for managing AMG 193-related toxicities.





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Caption: Experimental workflow for the AMG 193 Phase I clinical trial.

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